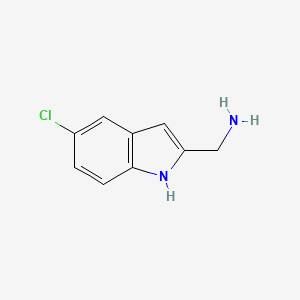

(5-chloro-1H-indol-2-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(5-chloro-1H-indol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c10-7-1-2-9-6(3-7)4-8(5-11)12-9/h1-4,12H,5,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPXQQXPBWCBYCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C=C(N2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80405599 | |

| Record name | (5-chloro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21109-27-3 | |

| Record name | (5-chloro-1H-indol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80405599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Properties, Synthesis, and Applications

Executive Summary: (5-chloro-1H-indol-2-yl)methanamine is a halogenated indole derivative that serves as a crucial intermediate in the synthesis of pharmacologically active compounds. The indole scaffold is a privileged structure in medicinal chemistry, and the specific substitution pattern of this compound—a chloro group at the 5-position and an aminomethyl group at the 2-position—offers unique electronic and steric properties for molecular design.[1][2] This guide provides an in-depth analysis of its chemical properties, established synthetic and purification protocols, reactivity, and its role in drug discovery, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Molecular Overview and Physicochemical Properties

This compound, with the molecular formula C₉H₉ClN₂, belongs to the family of substituted indoles.[3] The indole core is a bicyclic aromatic heterocycle that is a cornerstone in medicinal chemistry.[2] The presence of a chlorine atom at the 5-position significantly influences the molecule's lipophilicity and electronic distribution, which can enhance binding affinity to biological targets and improve pharmacokinetic profiles. The primary amine at the 2-position provides a key reactive handle for further molecular elaboration.

Key physicochemical data for this compound are summarized below. It is important to note that some values, such as pKa, are predicted and should be experimentally verified for critical applications.

| Property | Value | Source |

| Molecular Formula | C₉H₉ClN₂ | [3][4] |

| Molecular Weight | 180.63 g/mol | [4][5] |

| Appearance | White to light yellow crystal | [3] |

| Melting Point | 137-142 °C | [3] |

| Boiling Point | 369.8 °C at 760 mmHg (Predicted) | [5] |

| Solubility | Soluble in chloroform and ethanol; insoluble in water. | [3] |

| pKa | 16.41 ± 0.30 (Predicted) | [5][6] |

| LogP | 2.980 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

Synthesis and Purification

The synthesis of this compound typically involves the reduction of a corresponding nitrile or a related precursor. The choice of synthetic route is often dictated by the availability of starting materials, desired scale, and safety considerations.

Retrosynthetic Analysis

A common retrosynthetic approach involves the disconnection of the aminomethyl group, leading back to a more stable or commercially available indole precursor, such as 5-chloro-1H-indole-2-carbonitrile. This precursor can be derived from 5-chloroindole itself.

Caption: Retrosynthetic pathway for this compound.

Detailed Experimental Protocol: Reduction of 5-chloro-1H-indole-2-carbonitrile

This protocol describes a common laboratory-scale synthesis via the reduction of the corresponding nitrile.

Causality: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of converting nitriles to primary amines. The choice of an anhydrous aprotic solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with water and protic solvents. The workup procedure with sequential addition of water and sodium hydroxide is designed to safely quench the excess reagent and precipitate aluminum salts, facilitating their removal by filtration.

Methodology:

-

Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.

-

Addition of Precursor: A solution of 5-chloro-1H-indole-2-carbonitrile in anhydrous THF is added dropwise to the stirred suspension at 0 °C.

-

Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours until the reaction is complete (monitored by TLC).

-

Quenching: The flask is cooled in an ice bath, and the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water.

-

Workup and Isolation: The resulting granular precipitate is removed by filtration, and the filter cake is washed with THF. The combined organic filtrates are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Purification and Characterization Workflow

A self-validating workflow ensures the final compound meets the required purity and identity standards.

Caption: Workflow for purification and characterization.

Spectroscopic Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key tool for structural confirmation.[7] Protons on the indole ring appear in the aromatic region (typically δ 7.0-8.0 ppm). The methylene protons of the aminomethyl group will appear as a singlet, while the amine protons may be a broad singlet. The electron-withdrawing chlorine atom at C5 will influence the chemical shifts of the aromatic protons H4, H6, and H7.[7]

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the nine carbon atoms. The carbon attached to chlorine (C5) will be shifted, and the carbons of the pyrrole ring (C2 and C3) have characteristic chemical shifts around δ 125 ppm and δ 102 ppm, respectively.[7]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition. The mass spectrum will show a characteristic isotopic pattern for the presence of one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio).[8]

Chemical Reactivity and Derivatization

The reactivity of this compound is dominated by the nucleophilic primary amine and the electron-rich indole nucleus.

-

Reactions at the Primary Amine: The aminomethyl group is a versatile handle for introducing a wide range of functionalities. Common reactions include:

-

N-Acylation: Reaction with acid chlorides or anhydrides to form amides.

-

N-Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

-

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted amines.[9]

-

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

-

-

Reactions at the Indole Ring: The indole nucleus can undergo electrophilic substitution, primarily at the C3 position if available, or at the N1 position. The presence of the C2 substituent can sterically hinder reactions at C3.

Caption: Key derivatization reactions of the title compound.

Applications in Medicinal Chemistry and Drug Discovery

The 5-chloroindole scaffold is a privileged structure in drug discovery, appearing in compounds targeting a wide array of biological pathways.[1][2] Derivatives have shown promise in oncology, neuroscience, and infectious diseases.[1]

-

Oncology: 5-chloroindole derivatives have been investigated as potent inhibitors of key signaling pathways often dysregulated in cancer, such as the Epidermal Growth Factor Receptor (EGFR) and BRAF kinase pathways.[1][8] Some compounds have exhibited greater potency than established inhibitors like erlotinib.[1]

-

Neuroscience: The indole structure is central to neurotransmitters like serotonin. As such, derivatives are often explored as modulators for serotonin receptors, and this compound can serve as an intermediate for monoamine oxidase inhibitors.[3]

-

Infectious Diseases: The scaffold has been incorporated into molecules with antimicrobial properties and as non-nucleoside inhibitors of HIV-1 reverse transcriptase.[1]

-

Agrochemicals: Beyond pharmaceuticals, 5-chloroindole is a valuable intermediate in the synthesis of next-generation pesticides, herbicides, and plant growth regulators.[10]

Handling, Storage, and Safety

As with any active chemical compound, proper handling is essential.

-

Handling: Use in a well-ventilated area. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn.[3][11] Avoid inhalation, ingestion, and skin contact.[3]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[11] For long-term stability, storage under an inert atmosphere (nitrogen or argon) at 2–8 °C is recommended.[5]

-

Safety: This compound is classified as an irritant.[5] In case of exposure, follow standard first-aid measures such as moving to fresh air upon inhalation or rinsing skin and eyes with water.[11]

Conclusion

This compound is a high-value chemical intermediate with a strategic substitution pattern that makes it highly relevant for drug discovery and agrochemical research. Its versatile primary amine handle allows for extensive derivatization, while the 5-chloroindole core provides a well-established pharmacophore. A thorough understanding of its properties, synthesis, and reactivity is key to unlocking its full potential in developing novel and effective chemical entities.

References

-

This compound - Introduction. ChemBK. [Link]

-

This compound. LookChem. [Link]

-

Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal. [Link]

-

(5-chloro-1H-indol-2-yl)methanol. PubChem, National Center for Biotechnology Information. [Link]

-

Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. [Link]

-

Supporting information for scientific paper. The Royal Society of Chemistry. [Link]

-

Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Ijarse. [Link]

-

N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. AWS. [Link]

-

Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. [Link]

-

Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Center for Biotechnology Information. [Link]

-

5-Chloro-2-methylaniline. PubChem, National Center for Biotechnology Information. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

This compound. AcrosPharmatech. [Link]

-

5-Chloroindole. PubChem, National Center for Biotechnology Information. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound - CAS:21109-27-3 - Sunway Pharm Ltd [3wpharm.com]

- 5. This compound|lookchem [lookchem.com]

- 6. This compound [acrospharma.co.kr]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine synthesis - chemicalbook [chemicalbook.com]

- 10. nbinno.com [nbinno.com]

- 11. echemi.com [echemi.com]

Unraveling the Enigmatic Mechanism of Action of (5-chloro-1H-indol-2-yl)methanamine: A Technical Guide for Drug Discovery Professionals

Abstract

The indole scaffold represents a privileged structure in medicinal chemistry, forming the foundation of a multitude of biologically active compounds. Among these, (5-chloro-1H-indol-2-yl)methanamine is a molecule of significant interest due to its structural features that suggest a potent pharmacological profile. This technical guide provides an in-depth exploration of the putative mechanism of action of this compound, primarily focusing on its potential as a monoamine oxidase (MAO) inhibitor. Drawing upon structure-activity relationships of analogous indole derivatives, we present a scientifically rigorous hypothesis and outline detailed experimental protocols to validate this proposed mechanism. Additionally, we will briefly explore alternative biological targets that may contribute to the compound's overall pharmacological effects. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and harness the therapeutic potential of this intriguing molecule.

Introduction: The Prominence of the Indole Moiety

The indole ring system is a cornerstone of numerous natural products and synthetic drugs, renowned for its diverse biological activities.[1][2] Halogenated derivatives, in particular, have demonstrated enhanced potency and altered selectivity for various biological targets. The 5-chloro-indole moiety, as present in this compound, has been identified as a key pharmacophore in compounds exhibiting a wide spectrum of activities, including anticancer and antimicrobial effects.[1][3] The methanamine substituent at the 2-position of the indole ring is structurally reminiscent of biogenic amines, providing a strong rationale for investigating its interaction with enzymes involved in neurotransmitter metabolism.

Primary Hypothesized Mechanism of Action: Monoamine Oxidase Inhibition

Monoamine oxidases (MAOs) are a family of flavoenzymes responsible for the oxidative deamination of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine.[4] Inhibition of MAO-A is an effective strategy for treating depression and anxiety, while MAO-B inhibitors are utilized in the management of neurodegenerative disorders like Parkinson's disease.[5][6] A substantial body of evidence suggests that indole derivatives are potent inhibitors of both MAO-A and MAO-B.[5][7]

The structural similarity of this compound to known indole-based MAO inhibitors forms the basis of our primary hypothesis. The indole nucleus can mimic the aromatic portion of endogenous MAO substrates, while the methanamine side chain can interact with the active site of the enzyme. The 5-chloro substituent can potentially enhance binding affinity and selectivity.

Putative Binding Interactions with Monoamine Oxidase

The proposed interaction of this compound with the active site of MAO is depicted in the following logical diagram:

Caption: Proposed binding interactions of this compound within the MAO active site.

Experimental Workflow for Validating MAO Inhibition

To empirically determine the MAO inhibitory activity of this compound, a systematic experimental approach is required. The following workflow outlines the key steps:

Caption: Experimental workflow for the characterization of this compound as a potential MAO inhibitor.

Detailed Experimental Protocols

In Vitro Monoamine Oxidase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for both MAO-A and MAO-B isoforms.

Materials:

-

Recombinant human MAO-A and MAO-B enzymes

-

This compound

-

Kynuramine (MAO-A substrate)

-

Benzylamine (MAO-B substrate)

-

Clorgyline (selective MAO-A inhibitor control)

-

Selegiline (selective MAO-B inhibitor control)

-

Potassium phosphate buffer (100 mM, pH 7.4)

-

96-well microplates

-

Spectrofluorometer

Procedure:

-

Prepare serial dilutions of this compound, clorgyline, and selegiline in potassium phosphate buffer.

-

In a 96-well plate, add 50 µL of each compound dilution to respective wells. Include wells with buffer only as a negative control.

-

Add 50 µL of MAO-A or MAO-B enzyme solution to each well and incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding 50 µL of the appropriate substrate (kynuramine for MAO-A, benzylamine for MAO-B).

-

Incubate the plate at 37°C for 30 minutes.

-

Stop the reaction by adding 50 µL of 2N NaOH.

-

Measure the fluorescence of the product (4-hydroxyquinoline for kynuramine oxidation, benzaldehyde for benzylamine oxidation) using a spectrofluorometer.

-

Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.

Quantitative Data Summary

While specific experimental data for this compound is not yet available, the following table presents hypothetical IC50 values to illustrate the expected data output from the proposed in vitro assay.

| Compound | MAO-A IC50 (nM) | MAO-B IC50 (nM) | Selectivity Index (MAO-A/MAO-B) |

| This compound | TBD | TBD | TBD |

| Clorgyline (Control) | ~10 | >1000 | >100 |

| Selegiline (Control) | >1000 | ~15 | <0.015 |

TBD: To be determined experimentally.

Alternative and Secondary Mechanisms of Action

While MAO inhibition is the most probable primary mechanism of action, the versatile indole scaffold suggests other potential biological targets.

Anticancer Activity via Kinase Inhibition

Numerous 5-chloro-indole derivatives have been reported to possess potent antiproliferative activity.[1][8] This is often attributed to the inhibition of key signaling pathways involved in cancer progression, such as the EGFR/BRAF pathway.[8][9] The 5-chloro-indole core can act as a scaffold to position functional groups that interact with the ATP-binding site of various kinases. Further investigation into the effects of this compound on cancer cell lines and specific kinase activity is warranted.

Serotonin Receptor Modulation

The structural similarity of the indole nucleus to serotonin suggests a potential interaction with serotonin (5-HT) receptors.[10] Depending on the nature and position of substituents, indole derivatives can act as agonists or antagonists at various 5-HT receptor subtypes. This could contribute to a complex neuropsychopharmacological profile. Radioligand binding assays using a panel of 5-HT receptor subtypes would be necessary to explore this possibility.

Conclusion and Future Directions

This compound is a compound with significant therapeutic potential, primarily hypothesized to act as a monoamine oxidase inhibitor. This guide has outlined a comprehensive strategy to validate this mechanism of action, from initial in vitro screening to in vivo studies. The provided experimental protocols offer a clear roadmap for researchers to elucidate the pharmacological properties of this molecule.

Future research should focus on executing the proposed experimental workflow to generate empirical data on the MAO inhibitory profile of this compound. Should the compound prove to be a potent and selective MAO inhibitor, further preclinical development, including pharmacokinetic and toxicological studies, would be justified. Concurrently, screening against a broader panel of biological targets, including kinases and serotonin receptors, will provide a more complete understanding of its pharmacological profile and potential for therapeutic applications in neurology, oncology, and beyond.

References

- Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. IOSR Journal.

- Inhibition of monoamine oxidase by indole and benzofuran deriv

- The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.

- Buy 5-Chloro-1H-indol-3-yl 4-piperidinylmethyl ketone hydrochloride | 63845-32-9.

- Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)

- Showing metabocard for 1-[(5-Chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine (HMDB0253737).

- Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E P

- An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase. PubMed.

- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino) - Ijarse.

- Structure–Activity Relationship Studies of Indolglyoxyl-Polyamine Conjugates as Antimicrobials and Antibiotic Potenti

- The structure activity relationship studies of novel compounds 9(a–l).

- This compound. Ascendex Scientific, LLC.

- Natural Products Inhibitors of Monoamine Oxidases—Potential New Drug Leads for Neuroprotection, Neurological Disorders, and Neuroblastoma. MDPI.

- This compound | Building block | 产品中心. Nanjing Bike Biotechnology Co., Ltd.

- Monoamine oxidase inhibitory effects of some 4-aminophenethylamine deriv

- N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)

- Structure–activity relationship, in vitro and in vivo evaluation of novel dienyl sulphonyl fluorides as selective BuChE inhibitors for the treatment of Alzheimer's disease. PubMed Central.

- Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. PMC - NIH.

- Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties. PubMed.

- Discovery of N-[(1R,2S,5S)-2-{[(5-chloroindol-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)cyclohexyl]-5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide hydrochloride: a novel, potent and orally active direct inhibitor of factor Xa. PubMed.

- Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action. Frontiers.

- Chemistry and Structure-Activity Rel

- Design, synthesis, and biological evaluation of 5-((8-methoxy-2-methylquinolin-4-yl)amino)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | Monoamine Oxidase Inhibitors: A Review of Their Anti-Inflammatory Therapeutic Potential and Mechanisms of Action [frontiersin.org]

- 5. Inhibition of monoamine oxidase by indole and benzofuran derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. An evaluation of synthetic indole derivatives as inhibitors of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways | MDPI [mdpi.com]

- 9. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chemistry and Structure-Activity Relationships of Psychedelics - PubMed [pubmed.ncbi.nlm.nih.gov]

(5-chloro-1H-indol-2-yl)methanamine biological activity.

An In-Depth Technical Guide to the Biological Activity of (5-chloro-1H-indol-2-yl)methanamine

Abstract

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] This technical guide focuses on this compound, a molecule of significant interest due to its combination of two key pharmacophoric features: a 5-chloro-indole core and a 2-aminomethyl substituent. While direct and extensive biological data for this specific compound are not widely published, this document provides a comprehensive analysis of its potential biological activities. By examining the well-documented bioactivities of closely related 5-chloro-indole and 2-aminomethylindole derivatives, we can infer a probable biological profile for the title compound. This guide will delve into the potent anticancer activities associated with the 5-chloro-indole moiety, particularly its role in inhibiting key signaling pathways, and the diverse pharmacological effects, including antiviral activity, attributed to the 2-aminomethylindole group. Furthermore, we will present synthetic strategies and detailed experimental protocols for the future biological evaluation of this compound, providing a roadmap for researchers in drug discovery and development.

The 5-Chloro-Indole Pharmacophore: A Locus of Potent Anticancer Activity

The indole ring system is a fundamental component of many natural products and synthetic drugs.[1] The introduction of a chlorine atom at the 5-position of the indole ring has been shown to significantly enhance or confer a range of biological activities, most notably in the realm of oncology.

Broad-Spectrum Biological Activities

5-Chloro-indole derivatives have demonstrated a wide array of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties.[1][3] The electron-withdrawing nature of the chlorine atom at the 5-position can influence the electronic properties of the entire indole ring system, potentially enhancing interactions with biological targets.[4]

Primary Mechanism of Action: Inhibition of EGFR/BRAF Signaling Pathways

A significant body of research has identified 5-chloro-indole derivatives as potent inhibitors of key protein kinases involved in cancer cell proliferation and survival, such as the Epidermal Growth Factor Receptor (EGFR) and the BRAF serine/threonine kinase.[5][6] Mutant forms of these kinases, such as EGFRT790M and BRAFV600E, are critical drivers in several malignancies.[5][6]

The mechanism of inhibition by these compounds typically involves competitive binding at the ATP-binding site of the kinase domain. This prevents the phosphorylation of downstream substrates, thereby disrupting the signal transduction cascade that leads to cell growth and proliferation, and ultimately inducing apoptosis (programmed cell death).[1][7]

Structure-Activity Relationship (SAR) Insights

The 5-chloro substituent plays a crucial role in the anticancer activity of these indole derivatives. Studies have shown that this group can engage in favorable hydrophobic interactions within the active site of target kinases.[7] For instance, the 5-chloro-indolyl moiety can insert deep into the hydrophobic pocket of EGFR, with the indolyl NH group often forming a hydrogen bond with key amino acid residues like Asp855.[7] The presence of an electron-withdrawing group, such as chlorine, on the indole ring has been correlated with higher biological activity compared to electron-donating groups.[4]

Antiproliferative and Kinase Inhibitory Activity of Representative 5-Chloro-Indole Derivatives

The following table summarizes the potent in vitro activities of several 5-chloro-indole derivatives from recent studies, highlighting their potential as anticancer agents.

| Compound ID (Reference) | Description | Target Cell Line / Enzyme | Activity Metric | Value (nM) |

| 3e [5][6] | m-piperidinyl derivative of 5-chloro-indole-2-carboxylate | Panc-1, MCF-7, A-549 | GI50 | 29 |

| 3e [5][6] | m-piperidinyl derivative of 5-chloro-indole-2-carboxylate | EGFR | IC50 | 68 |

| 5f [7][8] | Indole-2-carboxamide derivative | EGFRWT | IC50 | 68-85 |

| 5f [7][8] | Indole-2-carboxamide derivative | EGFRT790M | IC50 | 9.5 |

| 5g [7][8] | Indole-2-carboxamide derivative | EGFRT790M | IC50 | 11.9 |

The 2-Aminomethylindole Moiety: A Versatile Pharmacophore

The substitution of an aminomethyl group at the 2-position of the indole ring gives rise to another class of biologically active molecules. This structural motif is found in compounds with a range of pharmacological properties.

Reported Biological Activities

Aminoalkyl derivatives of indoles have been investigated for various therapeutic applications. Notably, 2-aminoalkyl derivatives of 5-oxyindoles have been reported to exhibit pharmacological and antiviral activity.[9] Specifically, certain compounds in this class have shown significant activity against influenza A viruses, in some cases exceeding the efficacy of established antiviral drugs like Arbidol in preclinical models.[9] In addition to antiviral effects, this class of compounds has also been explored for antiserotonin and antitubercular activities.[9]

Predicted Biological Profile and Therapeutic Potential of this compound

Based on the activities of its constituent pharmacophores, this compound is predicted to be a multi-target agent with potential applications in oncology and virology. The 5-chloroindole core strongly suggests a potential for potent antiproliferative activity through the inhibition of cancer-related kinases like EGFR and BRAF. The 2-aminomethyl group may confer additional or synergistic antiviral properties. The combination of these two moieties in a single molecule makes it a compelling candidate for further investigation.

Synthetic Strategies

The synthesis of this compound can be approached through established methods for the functionalization of the indole ring. A plausible synthetic route would involve the preparation of a 5-chloro-indole-2-carboxamide, followed by reduction to the desired aminomethane.

Proposed Synthetic Workflow

A common strategy for synthesizing 5-chloro-indole derivatives begins with commercially available precursors, which can be modified through a series of reactions including protection of the indole nitrogen, coupling reactions, and subsequent deprotection and functional group transformations.[1] The reduction of an amide or a nitrile at the 2-position is a standard method to obtain the 2-aminomethyl group.

Experimental Protocols for Biological Evaluation

To validate the predicted biological activities of this compound, a systematic evaluation using established in vitro assays is recommended.

Protocol 1: In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of the test compound that inhibits cell growth by 50% (GI50).

-

Cell Seeding: Plate cancer cells (e.g., A-549, MCF-7, Panc-1) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Erlotinib).[5][6]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 value by plotting a dose-response curve.

Protocol 2: EGFR Kinase Inhibition Assay (HTRF® KinEASE™-TK)

This assay measures the ability of the compound to inhibit the phosphorylation of a tyrosine kinase (TK) substrate by EGFR.

-

Reagent Preparation: Prepare the necessary reagents: EGFR enzyme, TK substrate-biotin, ATP, and the detection reagents (streptavidin-XL665 and TK antibody-cryptate).

-

Compound Addition: Add 2 µL of serially diluted this compound to a low-volume 384-well plate.

-

Enzyme and Substrate Addition: Add 4 µL of the EGFR and TK substrate-biotin mix to each well.

-

Reaction Initiation: Add 4 µL of ATP solution to initiate the kinase reaction. Incubate for 60 minutes at room temperature.

-

Detection: Add 10 µL of the detection reagent mix to each well. Incubate for 60 minutes at room temperature.

-

Signal Reading: Read the HTRF signal on a compatible plate reader at 665 nm and 620 nm.

-

Data Analysis: Calculate the ratio of the two emission signals and determine the IC50 value from the dose-response curve.

Experimental Evaluation Workflow

The following workflow outlines a logical progression for the biological characterization of this compound.

Future Perspectives and Conclusion

This compound represents a molecule of high interest for drug discovery, strategically combining two pharmacophores with well-documented anticancer and antiviral activities. The predictive analysis presented in this guide, based on extensive literature on related compounds, strongly suggests that this molecule warrants synthesis and thorough biological evaluation. Future research should focus on its antiproliferative effects against a broad panel of cancer cell lines, its inhibitory activity against key oncogenic kinases, and its potential as an antiviral agent. The experimental protocols provided herein offer a clear path for initiating these crucial investigations. The insights gained from such studies will be invaluable in determining the true therapeutic potential of this promising indole derivative.

References

- BenchChem. The Rise of 5-Chloro-Indole Derivatives in Medicinal Chemistry: A Technical Guide. Available from: https://www.benchchem.com/uploads/technical-guide-the-rise-of-5-chloro-indole-derivatives-in-medicinal-chemistry-a-technical-guide.pdf.

- Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFRT790M/BRAFV600E Pathways. MDPI. Available from: https://www.mdpi.com/1420-3049/28/3/1284.

- Al-Warhi, T., et al. (2023). Design, Synthesis, and Antiproliferative Activity of New 5-Chloro-indole-2-carboxylate and Pyrrolo[3,4-b]indol-3-one Derivatives as Potent Inhibitors of EGFR/BRAF Pathways. ResearchGate. Available from: https://www.researchgate.

- Mattsson, C., et al. (2019). Structure-activity relationship of 5-chloro-2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole analogues as 5-HT(6) receptor agonists. European Journal of Medicinal Chemistry.

- Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors. National Institutes of Health. Available from: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10243405/.

- IOSR Journal. (2017). Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity. Available from: https://www.iosrjournals.org/iosr-jac/papers/vol10-issue1/B1001020713.pdf.

- Atwell, G. J., et al. (1999). 5-Amino-1-(chloromethyl)-1,2-dihydro-3H-benz[e]indoles: relationships between structure and cytotoxicity for analogues bearing different DNA minor groove binding subunits. Journal of Medicinal Chemistry.

- ResearchGate. (2014). Synthesis and Antiviral Activity of Substituted Ethyl-2-Aminomethyl-5-Hydroxy-1H-Indole-3-Carboxylic Acids and Their Derivatives. Available from: https://www.researchgate.

- ChemicalBook. 2-(5-chloro-2-methyl-1H-indol-3-yl)ethanamine synthesis. Available from: https://www.chemicalbook.

- MedchemExpress. 5-Chloroindole | Biochemical Reagent. Available from: https://www.medchemexpress.com/5-chloroindole.html.

- AWS. (n.d.). N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives. Available from: https://aws.chemso.org/past_pdf/V1I1/jchemso-2022-01-01-04.pdf.

- Kumar, S., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Thai Journal of Pharmaceutical Sciences. Available from: https://www.researchgate.

- Al-Masoudi, W. A., et al. (2021). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Egyptian Journal of Chemistry.

- Łażewska, D., et al. (2011). Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist. ResearchGate. Available from: https://www.researchgate.net/publication/232230491_Convenient_way_of_synthesis_and_crystal_structure_of_1-5-chloro-1H-indol-2-ylcarbonyl-4-methylpiperazine_a_histamine_H_4_receptor_antagonist.

- International Journal of Advanced Research in Science and Engineering. (2018). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). Available from: https://www.ijarse.com/images/fullpdf/1523963497_23.pdf.

- ResearchGate. (2013). Synthesis and biological activity of certain new indole derivatives via the utility of 2-acetylindole. Available from: https://www.researchgate.net/publication/287515513_Synthesis_and_biological_activity_of_certain_new_indole_derivatives_via_the_utility_of_2-acetylindole.

- Cocklin, S., et al. (2011). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry.

- Ascendex Scientific, LLC. This compound. Available from: https://www.ascendex-sci.com/product/5-chloro-1h-indol-2-ylmethanamine/.

- Chula Digital Collections. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Available from: https://digital.car.chula.ac.th/tjps/vol46/iss3/2.

- Candeias, M. M., et al. (2009). Biomedical Importance of Indoles. Molecules.

- Patrick, S. L., et al. (2020). Pharmacophore Identification and Structure–Activity Relationship Analysis of a Series of Substituted Azaindoles as Inhibitors of Trypanosoma brucei. Journal of Medicinal Chemistry.

- Al-Ostoot, F. H., et al. (2023). Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFREGFR inhibitors. ResearchGate. Available from: https://www.researchgate.net/publication/371191060_Design_synthesis_apoptotic_and_antiproliferative_effects_of_5-chloro-3-_2-methoxyvinyl-indole-2-carboxamides_and_pyrido34-bindol-1-ones_as_potent_EGFREGFR_inhibitors.

- ResearchGate. (2020). Biological evaluation of novel 5-((1H-indol-3-yl) methyl)-2-(4-chlorobenzyl)-6-phenyl-imidazo[2,1-b]thiadiazole derivatives as novel BCL-2 specific inhibitors. Available from: https://www.researchgate.net/publication/343166299_Biological_evaluation_of_novel_5-1H-indol-3-yl_methyl-2-4-chlorobenzyl-6-phenyl-imidazo21-b134thiadiazole_derivatives_as_novel_BCL-2_specific_inhibitors.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. iosrjournals.org [iosrjournals.org]

- 4. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3- (2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of (5-chloro-1H-indol-2-yl)methanamine

Introduction

(5-chloro-1H-indol-2-yl)methanamine is a substituted indole derivative of significant interest to researchers in medicinal chemistry and drug development. The indole scaffold is a common motif in a vast array of biologically active compounds, and the introduction of a chloro-substituent at the 5-position and a methanamine group at the 2-position can profoundly influence the molecule's physicochemical properties and pharmacological activity. Accurate structural elucidation and purity assessment are paramount in the synthesis and application of such compounds. This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided herein are based on established principles and data from analogous structures, offering a robust framework for the analysis of this and related molecules.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, forms the basis for all subsequent spectroscopic interpretation. The key structural features include a 5-chloro-substituted indole ring system and a primary aminomethyl group at the 2-position.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules in solution. The following sections detail the predicted ¹H and ¹³C NMR spectra of this compound.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the indole ring, the methylene protons of the aminomethyl group, the amine protons, and the indole N-H proton. The electron-withdrawing effect of the chlorine atom at the C5 position influences the chemical shifts of the protons on the benzene ring.[1]

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.2 | br s | 1H | Indole N-H |

| ~7.65 | d | 1H | H-4 |

| ~7.35 | d | 1H | H-7 |

| ~7.00 | dd | 1H | H-6 |

| ~6.30 | s | 1H | H-3 |

| ~3.90 | s | 2H | -CH₂-NH₂ |

| ~2.50 | br s | 2H | -NH₂ |

Interpretation and Rationale:

-

Indole N-H (~11.2 ppm): The indole N-H proton is typically observed as a broad singlet in the downfield region (δ 10-12 ppm) due to its acidic nature and potential for hydrogen bonding.[1] Its chemical shift is highly dependent on solvent and concentration.[1]

-

Aromatic Protons (H-4, H-6, H-7): The chlorine atom at C5 deshields the adjacent protons. H-4 is expected to appear as a doublet around δ 7.65 ppm. H-7 will likely resonate as a doublet around δ 7.35 ppm, and H-6 will appear as a doublet of doublets around δ 7.00 ppm due to coupling with both H-4 and H-7.[1]

-

H-3 Proton (~6.30 ppm): The proton at the 3-position of the indole ring is expected to be a singlet in this case, as there are no adjacent protons to couple with.

-

Methylene Protons (-CH₂-NH₂) (~3.90 ppm): The two protons of the methylene group adjacent to the electron-withdrawing indole ring and the nitrogen atom will appear as a singlet.

-

Amine Protons (-NH₂) (~2.50 ppm): The primary amine protons typically appear as a broad singlet. The chemical shift can vary significantly depending on the solvent, temperature, and concentration due to hydrogen bonding and exchange.[2] In a protic solvent like D₂O, this signal would disappear due to deuterium exchange, a useful diagnostic technique.[2][3]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

| Chemical Shift (δ, ppm) | Assignment |

| ~140.0 | C-2 |

| ~135.0 | C-7a |

| ~128.0 | C-3a |

| ~125.5 | C-5 |

| ~122.0 | C-4 |

| ~120.0 | C-6 |

| ~113.0 | C-7 |

| ~100.0 | C-3 |

| ~40.0 | -CH₂-NH₂ |

Interpretation and Rationale:

-

Indole Carbons: The chemical shifts of the indole ring carbons are influenced by the heteroatom and the chloro-substituent. C-2 is expected to be significantly downfield due to its attachment to the nitrogen and the aminomethyl group. The carbon bearing the chlorine (C-5) will also be downfield.[1] The bridgehead carbons, C-3a and C-7a, will be in the aromatic region.[1] C-3 is typically more shielded in indole systems.[1]

-

Methylene Carbon (-CH₂-NH₂) (~40.0 ppm): The aliphatic carbon of the aminomethyl group will be found in the upfield region, typically between 30-50 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the indole and the primary amine, C-N bonds, and the aromatic C-H and C=C bonds.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp | Asymmetric and symmetric N-H stretching (primary amine) |

| ~3300 | Medium, Broad | N-H stretching (indole) |

| 3100-3000 | Medium | Aromatic C-H stretching |

| ~2900 | Medium | Aliphatic C-H stretching |

| 1620-1580 | Medium | N-H bending (primary amine) |

| 1600-1450 | Medium to Strong | Aromatic C=C stretching |

| 1330-1250 | Strong | Aromatic C-N stretching |

| ~800 | Strong | C-Cl stretching |

Interpretation and Rationale:

-

N-H Stretching: The primary amine will exhibit two characteristic sharp bands in the 3400-3300 cm⁻¹ region corresponding to the asymmetric and symmetric N-H stretches.[3][4][5] The indole N-H stretch will likely appear as a broader band around 3300 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretches are expected above 3000 cm⁻¹, while aliphatic C-H stretches from the methylene group will be just below 3000 cm⁻¹.

-

N-H Bending: A medium intensity band between 1620-1580 cm⁻¹ is characteristic of the N-H bending (scissoring) vibration of a primary amine.[4]

-

Aromatic C=C Stretching: Multiple bands in the 1600-1450 cm⁻¹ region are indicative of the carbon-carbon double bond stretching within the aromatic indole ring.

-

C-N Stretching: A strong band in the 1330-1250 cm⁻¹ range is expected for the aromatic C-N stretching vibration.[5]

-

C-Cl Stretching: The presence of the chlorine atom should give rise to a strong absorption band in the fingerprint region, typically around 800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure. For this compound, Electron Ionization (EI) would likely lead to significant fragmentation.

Predicted Mass Spectrum Data (EI):

| m/z | Relative Intensity | Assignment |

| 180/182 | High | [M]⁺ (Molecular ion) |

| 151 | Moderate | [M - CH₂NH]⁺ |

| 130 | High | [M - CH₂NH₂ - Cl]⁺ or [C₈H₆N]⁺ |

| 117 | Moderate | [C₈H₇N]⁺ (Indole cation) |

Interpretation and Rationale:

-

Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 180. Due to the presence of chlorine, an isotopic peak ([M+2]⁺) at m/z 182 with an intensity of approximately one-third of the molecular ion peak will be observed, which is a characteristic signature for a monochlorinated compound.[6]

-

α-Cleavage: The most common fragmentation pathway for amines is α-cleavage, which involves the cleavage of the bond adjacent to the nitrogen atom.[7] In this case, cleavage of the C2-CH₂ bond would lead to the loss of a CH₂NH radical, resulting in a fragment at m/z 151.

-

Formation of the Indole Cation: Loss of the entire aminomethyl group would lead to a fragment corresponding to the 5-chloroindole cation. Subsequent loss of chlorine could lead to the indole cation at m/z 117.

-

Tropylium-like Ion: Aromatic compounds often rearrange to form stable tropylium-like ions. A prominent peak at m/z 130 could arise from the loss of the aminomethyl group followed by rearrangement.

Caption: Predicted key fragmentation pathways for this compound in MS.

Experimental Protocols

The following are generalized protocols for the acquisition of the spectroscopic data discussed above.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a standard 5 mm NMR tube.

-

Instrument Setup:

-

Use a 400 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard ¹H spectrum using a single-pulse experiment.

-

Typical spectral width: -2 to 14 ppm.

-

Acquisition time: 2-4 seconds.

-

Relaxation delay: 1-2 seconds.

-

Number of scans: 16-64.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical spectral width: 0 to 160 ppm.

-

Acquisition time: 1-2 seconds.

-

Relaxation delay: 2-5 seconds.

-

Number of scans: 1024 or more, depending on sample concentration.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired FIDs.

-

Phase the spectra and perform baseline correction.

-

Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Video: NMR Spectroscopy Of Amines [jove.com]

- 3. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. wikieducator.org [wikieducator.org]

- 6. whitman.edu [whitman.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

Elucidating the Solid-State Architecture: A Comprehensive Guide to the Crystal Structure Analysis of (5-chloro-1H-indol-2-yl)methanamine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Foreword: The Imperative of Structural Insight in Drug Discovery

In the landscape of modern drug discovery and development, a profound understanding of a molecule's three-dimensional structure is not merely advantageous; it is fundamental. The precise arrangement of atoms in the solid state governs a multitude of physicochemical properties, including solubility, stability, and bioavailability—key determinants of a drug candidate's success. (5-chloro-1H-indol-2-yl)methanamine, a derivative of the privileged indole scaffold, represents a class of compounds with significant potential in medicinal chemistry, acting as a crucial intermediate in the synthesis of various bioactive molecules.[1] This guide provides a comprehensive, in-depth technical roadmap for the elucidation of its single-crystal X-ray structure, from material synthesis to the final structural analysis. It is designed to equip researchers with the requisite knowledge and field-proven insights to navigate the intricate process of crystallographic analysis with confidence and precision.

Part 1: Foundational Steps - Synthesis and Purification of this compound

The journey to a high-quality crystal structure begins with the synthesis of a pure, crystalline material. The quality of the starting material is paramount; impurities can inhibit crystallization or lead to disordered structures.

A plausible synthetic route to this compound involves the reaction of 5-chloroindole with methylamine under acidic conditions.[1]

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 5-chloroindole (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF).

-

Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add methyl ammonium chloride (1.2 equivalents).

-

Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.

Trustworthiness Checkpoint: The purity of the synthesized compound should be rigorously assessed by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). Only material with a purity of >98% should be advanced to the crystallization stage.

Part 2: The Art and Science of Crystallization

Obtaining single crystals suitable for X-ray diffraction is often the most challenging step in structure determination.[2][3][4] It is an empirical science that requires patience and a systematic approach. The choice of crystallization technique and solvent is critical and depends on the solubility profile of the compound. This compound is soluble in chloroform and ethanol, and insoluble in water.[1]

Crystallization Strategy Workflow

Caption: Decision-making workflow for selecting a suitable crystallization method.

Detailed Crystallization Protocols

-

Slow Evaporation: This is often the simplest method.[5]

-

Prepare a saturated or near-saturated solution of the compound in a suitable solvent (e.g., ethanol).

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation of the solvent.

-

Store the vial in a vibration-free environment at a constant temperature.

-

-

Vapor Diffusion: This technique is useful when the compound is highly soluble in a particular solvent.[6]

-

Dissolve the compound in a small amount of a relatively volatile solvent (e.g., chloroform) in a small, open vial.

-

Place this vial inside a larger, sealed container that contains a less volatile solvent in which the compound is insoluble (the anti-solvent, e.g., hexane).

-

The vapor of the anti-solvent will slowly diffuse into the solution of the compound, reducing its solubility and inducing crystallization.

-

-

Liquid-Liquid Diffusion (Layering): This method is effective when a compound is soluble in one solvent but insoluble in another miscible solvent.[4]

-

Prepare a concentrated solution of the compound in a dense solvent (e.g., chloroform) at the bottom of a narrow tube.

-

Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top of the solution, minimizing mixing at the interface.

-

Crystals will form at the interface as the anti-solvent slowly diffuses into the compound solution.

-

Part 3: Probing the Crystal Lattice - Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the three-dimensional arrangement of atoms in a crystalline solid.[7][8]

SC-XRD Experimental Workflow

Caption: Step-by-step workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: SC-XRD Data Collection and Processing

-

Crystal Selection and Mounting: Under a microscope, select a well-formed single crystal (typically 0.1-0.3 mm in size) with sharp edges and no visible defects. Mount the crystal on a suitable support (e.g., a glass fiber or a cryo-loop) using a minimal amount of adhesive or cryo-protectant.[8]

-

Data Collection: Mount the crystal on the goniometer of a single-crystal X-ray diffractometer. A modern instrument equipped with a microfocus X-ray source and a sensitive detector is recommended.[7] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.

-

Data Processing: The collected images are processed to determine the unit cell parameters and the intensities of the diffraction spots. The data is then corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).

Part 4: From Data to Structure - Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure.

-

Structure Solution: The initial atomic positions are determined using methods such as Direct Methods or Patterson methods, which are implemented in standard crystallographic software.

-

Structure Refinement: The initial model is refined against the experimental data by least-squares methods. This iterative process adjusts the atomic positions, thermal parameters, and occupancies to minimize the difference between the observed and calculated structure factors.

Key Refinement Parameters and Their Significance

| Parameter | Symbol | Ideal Value | Significance |

| R-factor | R1 | < 0.05 | A measure of the agreement between the observed and calculated structure factor amplitudes. |

| Weighted R-factor | wR2 | < 0.15 | A weighted measure of the agreement between the observed and calculated structure factor intensities. |

| Goodness of Fit | GooF or S | ~ 1.0 | Indicates that the model is a good fit to the data. |

Part 5: Deciphering the Molecular Architecture - A Hypothetical Analysis

While the specific crystal structure of this compound is not yet publicly available, we can anticipate the key structural features that would be of interest to researchers in drug development.

Expected Crystallographic Data (Hypothetical)

| Parameter | Value |

| Chemical Formula | C₉H₉ClN₂ |

| Formula Weight | 180.64 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 12.1 |

| β (°) | 105.0 |

| V (ų) | 1005 |

| Z | 4 |

| Dcalc (g/cm³) | 1.19 |

Analysis of Molecular Geometry: The analysis would reveal precise bond lengths, bond angles, and torsion angles within the molecule. This information is crucial for understanding the molecule's conformation and for computational modeling studies.

Intermolecular Interactions and Crystal Packing: A key aspect of the analysis would be the identification of intermolecular interactions, such as hydrogen bonds and π-π stacking, which dictate how the molecules pack in the crystal lattice. The primary amine and the indole N-H group are potential hydrogen bond donors, while the nitrogen atoms and the chloro substituent can act as acceptors.

Potential Hydrogen Bonding Network

Caption: A hypothetical representation of potential intermolecular hydrogen bonds.

Conclusion: A Foundation for Rational Drug Design

The determination of the single-crystal X-ray structure of this compound provides an unambiguous and high-resolution snapshot of its solid-state conformation and packing. This information is invaluable for understanding its physicochemical properties and serves as a critical starting point for rational drug design and the development of new therapeutic agents. The methodologies and insights presented in this guide offer a robust framework for researchers to successfully navigate the path from a synthesized compound to a fully characterized crystal structure.

References

-

SPT Labtech. Chemical crystallization. [Link]

-

Probert, M. R., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews. [Link]

-

ChemBK. This compound. [Link]

-

Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E, 72(Pt 10), 1433–1440. [Link]

-

EPFL. Crystallization of small molecules. [Link]

-

Probert, M. R. (2023). Advanced crystallisation methods for small organic molecules. ePrints Soton. [Link]

-

Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. sptlabtech.com [sptlabtech.com]

- 3. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 5. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 7. rigaku.com [rigaku.com]

- 8. creative-biostructure.com [creative-biostructure.com]

An In-depth Technical Guide to (5-chloro-1H-indol-2-yl)methanamine: Synthesis, Properties, and Therapeutic Potential

Foreword: Unveiling a Molecule of Latent Promise

Within the vast and intricate landscape of medicinal chemistry, the indole scaffold stands as a privileged structure, a foundational blueprint for a multitude of biologically active compounds. The strategic functionalization of this bicyclic aromatic heterocycle has yielded numerous therapeutic agents that have left an indelible mark on modern medicine. This guide delves into the specifics of a particular derivative, (5-chloro-1H-indol-2-yl)methanamine, a molecule that, while not extensively documented, holds considerable potential based on the established pharmacology of its structural relatives. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive technical overview, synthesizing available data with scientifically grounded insights to illuminate its discovery, history, synthesis, and prospective applications.

The Genesis of a Chloro-Indole: A History Forged in Analogs

The specific discovery and developmental timeline of this compound is not prominently detailed in the annals of scientific literature. Its emergence is more likely a logical progression in the systematic exploration of the chemical space around the indole nucleus, rather than a singular breakthrough. The history of this compound is therefore best understood by examining the broader context of research into halogenated indoles and 2-aminomethylindole derivatives.

The introduction of a chlorine atom at the 5-position of the indole ring is a common strategy in medicinal chemistry to modulate the electronic and lipophilic properties of a molecule, often leading to enhanced binding affinity for biological targets and improved pharmacokinetic profiles.[1] Research into 5-chloroindole derivatives has been spurred by their diverse biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2]

Concurrently, the 2-aminomethylindole moiety has been recognized as a key pharmacophore in compounds targeting a range of receptors and enzymes. This is particularly evident in the development of ligands for serotonin receptors, given the structural resemblance to the endogenous neurotransmitter, serotonin (5-hydroxytryptamine).[3][4] It is at the confluence of these two streams of research—the strategic use of chloro-substitution and the established bioactivity of 2-aminomethylindoles—that the rationale for the synthesis and investigation of this compound can be found.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is paramount for its application in research and development. The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference |

| Molecular Formula | C₉H₉ClN₂ | [5] |

| Molecular Weight | 180.63 g/mol | [5] |

| CAS Number | 21109-27-3 | [5] |

| Appearance | Predicted to be a solid | - |

| Boiling Point | 369.8 °C at 760 mmHg | [5] |

| Flash Point | 177.4 °C | [5] |

| Density | 1.349 g/cm³ | [5] |

| LogP | 2.98 | [5] |

| Hydrogen Bond Donors | 2 | [5] |

| Hydrogen Bond Acceptors | 1 | [5] |

| Rotatable Bonds | 1 | [5] |

Predicted Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the indole ring, with the chlorine at the 5-position influencing their chemical shifts. The protons of the aminomethyl group at the 2-position would likely appear as a singlet. The N-H proton of the indole ring and the NH₂ protons of the amine would be observable, with their chemical shifts being solvent-dependent.

-

¹³C NMR: The carbon NMR would reveal characteristic signals for the nine carbon atoms. The carbon atom bearing the chlorine (C-5) would be significantly affected. The chemical shifts of the carbons in the pyrrole and benzene rings would be consistent with a 5-substituted indole structure.

-

IR Spectroscopy: The infrared spectrum would be expected to show characteristic absorption bands for the N-H stretching of the indole and the primary amine, as well as C-H stretching for the aromatic and methylene groups. C=C stretching vibrations of the aromatic system and C-N stretching would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z 180, along with a characteristic isotopic peak (M+2) at m/z 182 with an intensity of approximately one-third of the molecular ion peak, which is indicative of the presence of a single chlorine atom.

Synthesis of this compound: A Plausible Pathway

A definitive, published protocol for the synthesis of this compound is not readily found. However, based on established synthetic methodologies for 2-aminomethylindoles, a robust and logical synthetic route can be proposed. The most direct approach would likely involve the reduction of a suitable precursor such as 5-chloroindole-2-carbonitrile or the reductive amination of 5-chloroindole-2-carboxaldehyde.

A common and effective method for the synthesis of 2-aminomethylindoles is the reduction of the corresponding nitrile. This transformation can be achieved using a variety of reducing agents, with lithium aluminum hydride (LiAlH₄) being a powerful and frequently employed option.

Proposed Synthetic Workflow

The following diagram illustrates a plausible multi-step synthesis starting from commercially available 5-chloroindole.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established literature for similar transformations.

Step 1: Synthesis of 5-Chloroindole-2-carboxaldehyde

-

Reagents and Setup: To a stirred solution of 5-chloroindole (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise at 0 °C under a nitrogen atmosphere.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 90 °C for 2 hours.

-

Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the solution with aqueous sodium hydroxide until a precipitate forms.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from ethanol to afford 5-chloroindole-2-carboxaldehyde.[5]

Step 2: Synthesis of 5-Chloroindole-2-carboxaldehyde Oxime

-

Reagents and Setup: Dissolve 5-chloroindole-2-carboxaldehyde (1.0 eq) in ethanol. Add a solution of hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) in water.

-

Reaction: Reflux the mixture for 1-2 hours.

-

Work-up: Cool the reaction mixture and add water to precipitate the product.

-

Purification: Collect the solid oxime by filtration and wash with water. The product can be used in the next step without further purification if of sufficient purity.

Step 3: Synthesis of this compound

-

Reagents and Setup: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel under a nitrogen atmosphere, prepare a suspension of lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

-

Reaction: Add a solution of 5-chloroindole-2-carboxaldehyde oxime (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH₄ suspension at a rate that maintains a gentle reflux. After the addition is complete, continue to reflux for an additional 4-6 hours.

-

Work-up: Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

-

Purification: Filter the resulting granular precipitate and wash it with THF. Concentrate the combined filtrate and washings under reduced pressure. The crude product can be purified by column chromatography on silica gel or by conversion to its hydrochloride salt.

Biological Activity and Mechanism of Action: An Extrapolation from Analogs

While specific pharmacological data for this compound is scarce, its structural features allow for informed hypotheses regarding its potential biological activities and mechanisms of action. The indole nucleus is a well-established pharmacophore that interacts with a wide array of biological targets.

Potential as a Serotonin Receptor Ligand

The structural similarity of the 2-aminomethylindole scaffold to serotonin suggests that this compound could act as a ligand for serotonin (5-HT) receptors.[3][4] Different subtypes of 5-HT receptors are implicated in a variety of physiological and pathological processes, including mood regulation, cognition, and gastrointestinal function.[6] The 5-chloro substituent could modulate the affinity and selectivity of the compound for different 5-HT receptor subtypes.

The following diagram illustrates the general signaling pathway for a G-protein coupled 5-HT receptor, a likely target for this class of compounds.

Caption: Hypothetical G-protein coupled 5-HT receptor signaling pathway.

Potential Anti-proliferative and Anti-inflammatory Activity

A growing body of evidence points to the anti-cancer and anti-inflammatory properties of various indole derivatives.[1][7] Specifically, 3-aminomethylindole derivatives have been shown to possess anti-inflammatory and neurotrophic effects.[8] The mechanism of action for these effects often involves the modulation of key signaling pathways implicated in cell growth, proliferation, and inflammation, such as the NF-κB and MAPK pathways.[8] It is plausible that this compound could exhibit similar activities.

Future Directions and Conclusion

This compound represents a molecule of significant interest at the crossroads of established medicinal chemistry principles. While its specific biological profile and history are yet to be fully elucidated in publicly accessible literature, its structural components suggest a high probability of bioactivity. The synthetic pathway outlined in this guide provides a practical framework for its preparation, enabling further investigation.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a comprehensive screening for its biological activities. Elucidating its affinity for various serotonin receptor subtypes and its potential as an anti-inflammatory or anti-proliferative agent would be key areas of investigation. Such studies will be instrumental in determining whether this compound can transition from a molecule of latent promise to a valuable tool in drug discovery and development.

References

- IOSR Journal of Applied Chemistry. Synthesis of new derivatives of N-(1H-indol-5-yl)-2-(((5- substituted benzo[d]thiazol-2-yl)methyl)amino)acetamides and their antimicrobial activity.

- Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents. PubMed, 2021.

- ResearchGate. Convenient way of synthesis and crystal structure of 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, a histamine H4 receptor antagonist.

- National Center for Biotechnology Information. A new synthesis of indolo[2,3-b]quinolines from 3-acetyl-N-alkyl-2-chloroindoles with 2-aminobenzophenone.

- National Center for Biotechnology Information. Design, synthesis, apoptotic, and antiproliferative effects of 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides and pyrido[3,4-b]indol-1-ones as potent EGFRWT/EGFRT790M inhibitors.

- LookChem. This compound.

- Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)

- ChemicalBook. 5-Chloroindole synthesis.

- Ascendex Scientific, LLC. This compound.

- Acros Pharmatech. This compound.

- National Center for Biotechnology Information. Light Activated Serotonin for Exploring Its Action in Biological Systems.

- Journal of Young Pharmacists. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl)

- Sigma-Aldrich. 5-Chloroindole-2-carboxylic acid 98%.

- MDPI. Serotonin—Its Synthesis and Roles in the Healthy and the Critically Ill.

- Chula Digital Collections.

- Bentham Science.

- National Center for Biotechnology Information. Marine indole alkaloids: potential new drug leads for the control of depression and anxiety.

- National Center for Biotechnology Inform

Sources

- 1. Synthesis and Biological Properties of 4-Chloro-N1-(5-Chloro-1H-Indol-1-yl)-N2-(2-Chlorophenyl) benzene-1,2-Diamine Derivatives – Journal of Young Pharmacists [archives.jyoungpharm.org]

- 2. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 3. Discovery and Preliminary Structure-Activity Investigation of 3-Substituted-1H-imidazol-5-yl-1H-indoles with In Vitro Activity towards Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 5-Chloroindole-3-carboxaldehyde 98 827-01-0 [sigmaaldrich.com]

- 6. CN104910001A - Synthetic method of 5-chloro-1-indanone - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Novel 3-Aminomethylindole Derivatives as Potential Multifunctional Anti-Inflammatory and Neurotrophic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the 5-Chloroindole Scaffold

An In-Depth Technical Guide to (5-chloro-1H-indol-2-yl)methanamine Derivatives and Analogs for Drug Discovery Professionals

The indole ring system is a cornerstone of medicinal chemistry, celebrated for its prevalence in natural products and its remarkable versatility as a pharmacophore in synthetic drugs.[1][2] Its unique electronic properties and structural rigidity make it a "privileged scaffold," capable of interacting with a wide array of biological targets. This guide delves into a specific, highly potent class of indole derivatives: those built around the this compound core.